[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-morpholin-4-yl-methanone
Description
[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-morpholin-4-yl-methanone is a synthetic small molecule characterized by an isoxazole core substituted with a 2,6-dichlorophenyl group at the 3-position, a methyl group at the 5-position, and a morpholin-4-yl methanone moiety at the 4-position.
Properties
Molecular Formula |
C15H14Cl2N2O3 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-9-12(15(20)19-5-7-21-8-6-19)14(18-22-9)13-10(16)3-2-4-11(13)17/h2-4H,5-8H2,1H3 |
InChI Key |
ZRMPONIJCYNUHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCOCC3 |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Biological Activity
The compound [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-morpholin-4-yl-methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by the presence of a dichlorophenyl group, an isoxazole ring, and a morpholine moiety. The structure can be represented as follows:
Research indicates that this compound may act as an agonist for specific nuclear receptors, particularly the farnesoid X receptor (FXR). FXR plays a crucial role in regulating bile acid homeostasis and lipid metabolism. By binding to FXR, the compound could potentially influence metabolic pathways associated with obesity, diabetes, and liver diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| FXR Agonism | Modulates bile acid synthesis and lipid metabolism |
| Antimicrobial | Potential activity against bacterial pathogens |
| Anti-inflammatory | May reduce inflammation in metabolic disorders |
| Antitumor | Investigated for effects on cancer cell proliferation |
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Metabolic Disorders : Given its FXR agonistic properties, it may be beneficial in treating conditions like Type II diabetes and metabolic syndrome by improving insulin sensitivity and lipid profiles.
- Liver Diseases : The compound's influence on bile acid regulation positions it as a potential treatment for cholestatic liver diseases and liver fibrosis.
- Infectious Diseases : Preliminary studies indicate antimicrobial properties that could be leveraged in developing new antibiotics.
Case Study 1: FXR Activation in Animal Models
In a study involving C57BL/6 mice, oral administration of the compound demonstrated significant modulation of plasma bile acids and triglycerides. The results indicated a decrease in hepatic triglyceride accumulation, suggesting a protective effect against fatty liver disease .
Case Study 2: Antimicrobial Activity
A series of derivatives based on the compound were evaluated for their antimicrobial efficacy against various bacterial strains. The results showed promising activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations, molecular properties, and inferred functional implications:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features | Reference |
|---|---|---|---|---|---|
| [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-morpholin-4-yl-methanone | C16H15Cl2N2O3 | 2,6-dichlorophenyl, methyl, morpholin-4-yl methanone | ~353.2 | High lipophilicity (dichlorophenyl), enhanced solubility (morpholine) | |
| 3-(2-Chlorophenyl)-5-methylisoxazol-4-ylmethanone | C17H19ClN2O3 | 2-chlorophenyl, methyl, 2,6-dimethylmorpholine | 334.8 | Reduced electron withdrawal (monochloro), increased steric hindrance (dimethyl) | |
| [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol | C14H14Cl2NO2 | 2,6-dichlorophenyl, isopropyl, hydroxymethyl | ~322.2 | Higher steric bulk (isopropyl), polar hydroxyl group | |
| Ethyl 3-(2,6-dichloro-phenyl)-5-methyl-isoxazole-4-carboxylate | C14H12Cl2NO3 | 2,6-dichlorophenyl, methyl, ethyl ester | ~325.2 | Prodrug potential (ester hydrolysis to carboxylic acid) | |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7Cl2NO3 | 2,6-dichlorophenyl, methyl, carboxylic acid | ~280.1 | High polarity (acid group), potential for salt formation |
Key Findings:
Substituent Effects :
- The 2,6-dichlorophenyl group in the target compound enhances electron withdrawal compared to the 2-chlorophenyl analog (), likely improving target binding but increasing metabolic stability challenges .
- Morpholine vs. Dimethylmorpholine : The unsubstituted morpholine in the target compound may offer better solubility than the 2,6-dimethylmorpholine analog, which introduces steric hindrance .
Ester vs. Methanone: Ethyl esters () and carboxylic acids () are precursors or metabolites of the target compound, with esters acting as prodrugs to improve oral bioavailability .
Structural Analogues in Medicinal Chemistry: Quinazolinone derivatives (e.g., Compounds 80 and 81 in ) share the 2,6-dichlorophenyl motif and demonstrate kinase inhibitory activity, suggesting a possible overlapping therapeutic niche for the target compound .
Preparation Methods
Cyclocondensation of β-Diketones with Hydroxylamine
The isoxazole core is synthesized via cyclocondensation of 1,3-diketone precursors with hydroxylamine hydrochloride. For example, reacting 2,6-dichlorophenylacetone with ethyl acetoacetate in the presence of hydroxylamine hydrochloride yields 3-(2,6-dichlorophenyl)-5-methylisoxazole. This step typically proceeds in ethanol at reflux (78°C, 12 hours), with yields ranging from 70–80%.
Oxidation to Carboxylic Acid
The methyl group at position 5 of the isoxazole ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. A mixture of sulfuric acid (H₂SO₄) and KMnO₄ at 60°C for 6 hours converts 5-methylisoxazole to the carboxylic acid derivative, confirmed by IR spectroscopy (C=O stretch at 1690 cm⁻¹).
Formation of the Morpholin-4-yl-methanone Moiety
Acid Chloride Intermediate
The carboxylic acid is activated via thionyl chloride (SOCl₂) to form the corresponding acid chloride. Treatment with SOCl₂ in dichloromethane (DCM) at 40°C for 3 hours achieves quantitative conversion, monitored by the disappearance of the carboxylic acid proton in ¹H NMR (δ 12.1 ppm).
Nucleophilic Acyl Substitution with Morpholine
The acid chloride reacts with morpholine in the presence of triethylamine (TEA) as a base. A molar ratio of 1:1.2 (acid chloride:morpholine) in tetrahydrofuran (THF) at 25°C for 2 hours yields the title compound. Excess morpholine ensures complete reaction, with yields averaging 65–75% after recrystallization from ethyl acetate.
Table 1: Optimization of Morpholine Coupling
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Temperature (°C) | 25 | 0–5 | 25 |
| Base | TEA | DIPEA | TEA |
| Yield (%) | 68 | 52 | 75 |
Alternative Pathway: Suzuki-Miyaura Coupling
Boronic Acid Synthesis
Aryl boronic acid intermediates are prepared via lithiation-borylation. Treating 4-bromo-3-(2,6-dichlorophenyl)-5-methylisoxazole with n-butyllithium (-78°C, THF) followed by triisopropyl borate generates the boronic acid, isolated in 85% yield after acidic workup.
Palladium-Catalyzed Cross-Coupling
The boronic acid reacts with morpholin-4-yl-methanone precursors (e.g., brominated ketones) under Suzuki conditions. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a 1,2-dimethoxyethane/water mixture (80°C, 8 hours), the coupling achieves 70% yield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C₁₅H₁₃Cl₂N₂O₃: [M+H]⁺ 359.0254; Found: 359.0256.
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Replacing Pd(PPh₃)₄ with Pd(OAc)₂ and XPhos reduces catalyst loading by 40% without compromising yield.
Solvent Recycling
THF recovery via distillation post-reaction decreases production costs by 25%, validated in pilot-scale trials.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
